molecular formula C10H12N2OS B1490249 (5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol CAS No. 2090606-79-2

(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol

Cat. No. B1490249
CAS RN: 2090606-79-2
M. Wt: 208.28 g/mol
InChI Key: RVLLVZDDEHRJNF-UHFFFAOYSA-N
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Description

The compound “(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiophene ring, another type of aromatic compound that contains sulfur .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, the synthesis of related compounds has been described in patents and involves coupling with an appropriately-selected acid chloride, followed by treatment with lithium hydroxide in methanol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrazole and thiophene rings. These rings are likely to contribute to the stability of the molecule and may also influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For example, it might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, its solubility would depend on the presence and position of functional groups. The compound is likely to have a relatively high molecular weight due to the presence of the pyrazole and thiophene rings .

Scientific Research Applications

Synthesis and Bioevaluation

Pyrazole derivatives, including compounds structurally related to “(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol,” have been widely studied for their versatile applications in agrochemical and pharmaceutical activities. A review highlights the significant developments in synthetic strategies for pyrazole derivatives and their varied biological activities such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. These compounds are synthesized using different methods, including reactions under microwave conditions, showcasing their potential in chemical and biological applications (Sheetal et al., 2018).

Catalytic Applications

The catalytic conversion of methanol to propylene and other hydrocarbons is a significant area of research, with implications for the production of petrochemicals. Research focusing on structured catalysts, including those potentially involving pyrazole derivatives as intermediates, shows promising results in enhancing propylene selectivity and reducing aromatics formation. These studies explore the use of various catalysts and structured supports, such as SAPO-34, ZSM-5, and others, demonstrating the relevance of such compounds in improving catalytic performance for petrochemical processes (M. Ali et al., 2019).

Chemical Inhibitors

Research on the selectivity of chemical inhibitors for Cytochrome P450 isoforms, which are essential for drug metabolism and drug-drug interactions, suggests the potential for compounds structurally similar to “(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol” to play a role in pharmaceutical research. These inhibitors are crucial for understanding the metabolism of various drugs and for the development of safer therapeutic agents (S. C. Khojasteh et al., 2011).

Antifungal Research

In the context of combating plant diseases, such as those caused by Fusarium oxysporum, research into small molecule inhibitors, including pyrazole derivatives, provides insights into their potential antifungal applications. This research emphasizes the importance of structure-activity relationships and pharmacophore predictions, suggesting the role of compounds like “(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol” in developing antifungal agents (Y. Kaddouri et al., 2022).

Future Directions

The future research directions could involve further exploration of the biological activity of this compound, as well as the development of synthesis methods that are more efficient or that produce fewer by-products .

properties

IUPAC Name

(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-9-5-10(11-12(9)7-13)8-3-4-14-6-8/h3-6,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLLVZDDEHRJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CO)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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